An In-depth Technical Guide to 1-(2-Chlorothiazol-5-yl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2-Chlorothiazol-5-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Chlorothiazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic applications. As a key building block, its unique structural features—a reactive acetyl group and a chlorinated thiazole ring—offer a versatile platform for the development of novel molecular entities. This document will delve into the physicochemical properties, a proposed synthetic route with detailed experimental considerations, reactivity profile, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.
Core Physicochemical and Structural Characteristics
1-(2-Chlorothiazol-5-yl)ethanone, with the CAS number 885229-41-4, is a solid at room temperature.[1] While extensive experimental data for this specific molecule is not widely published, its properties can be estimated based on its structure and data from closely related compounds. The presence of the electronegative chlorine atom and the sulfur and nitrogen heteroatoms in the thiazole ring significantly influences its electronic properties and reactivity.
Table 1: Physicochemical Properties of 1-(2-Chlorothiazol-5-yl)ethanone and Related Compounds
| Property | 1-(2-Chlorothiazol-5-yl)ethanone | 2-Acetylthiazole (Analogue) | 2-Chloro-5-(chloromethyl)thiazole (Precursor Analogue) |
| CAS Number | 885229-41-4[1] | 24295-03-2 | 105827-91-6[2] |
| Molecular Formula | C₅H₄ClNOS | C₅H₅NOS | C₄H₃Cl₂NS[3] |
| Molecular Weight | 161.61 g/mol | 127.16 g/mol | 168.04 g/mol [4] |
| Appearance | Solid (inferred) | Colorless to light yellow liquid | Low melting yellow solid[3] |
| Melting Point | Not available | Not applicable | 29.5-30.0 °C[2] |
| Boiling Point | Not available | 90 °C at 12 mmHg | Not available |
| Solubility | Expected to be soluble in common organic solvents | Soluble in ether[5] | Soluble in toluene[3] |
Synthesis Pathway: A Proposed Experimental Protocol
A plausible and efficient method for the synthesis of 1-(2-Chlorothiazol-5-yl)ethanone is the Friedel-Crafts acylation of 2-chlorothiazole.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for introducing acyl groups onto aromatic and heteroaromatic rings.[7] The choice of acetyl chloride as the acylating agent and a Lewis acid catalyst like aluminum chloride is standard for this transformation.[6]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 1-(2-Chlorothiazol-5-yl)ethanone.
Detailed Step-by-Step Methodology
Materials:
-
2-Chlorothiazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for chromatography
Protocol:
-
Catalyst Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. The use of an inert atmosphere is crucial as aluminum chloride is highly hygroscopic.
-
Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process, and maintaining a low temperature is essential to control the reaction rate.[8] Stir the mixture at 0°C for 15-20 minutes.
-
Electrophilic Aromatic Substitution: Dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature remains at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and quenches the reaction.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-Chlorothiazol-5-yl)ethanone.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Reactivity and Synthetic Potential
The chemical reactivity of 1-(2-Chlorothiazol-5-yl)ethanone is dictated by its key functional groups: the ketone and the chloro-substituted thiazole ring. This dual reactivity makes it a valuable intermediate for synthesizing more complex molecules.
-
Ketone Modifications: The acetyl group can undergo a wide range of classical ketone reactions. For instance, it can be reduced to a secondary alcohol, or undergo alpha-halogenation. It can also participate in condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes, to form chalcone-like structures, which are known pharmacophores.[9]
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution.[10] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of substituted thiazole derivatives. The reactivity of this position is enhanced by the electron-withdrawing nature of the acetyl group at the C5 position.[10]
Caption: Potential reaction pathways for 1-(2-Chlorothiazol-5-yl)ethanone.
Potential Applications in Drug Discovery and Agrochemicals
Thiazole-containing compounds are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in several approved drugs.[11]
-
Medicinal Chemistry: Derivatives of 1-(2-Chlorothiazol-5-yl)ethanone are promising scaffolds for the development of novel therapeutic agents. The ability to modify both the acetyl group and the C2 position allows for the exploration of a large chemical space to optimize biological activity. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[11]
-
Agrochemicals: The 2-chloro-5-substituted thiazole core is a key structural component of neonicotinoid insecticides such as Clothianidin.[2] The precursor, 2-chloro-5-chloromethylthiazole, is a vital intermediate in the synthesis of these pesticides.[2][12] This suggests that derivatives of 1-(2-Chlorothiazol-5-yl)ethanone could also be investigated for potential applications in crop protection.
Safety and Handling
-
Hazards: It is prudent to assume the compound is harmful if swallowed, toxic in contact with skin, and causes severe skin and eye damage.[13] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[17]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18]
References
- Hebei Brilliant Chemical Co Ltd. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole. CN105254584A.
-
Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]
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3ASenrise. (n.d.). 1-(2-Chloro-1,3-thiazol-5-yl)ethanone, 97%. Retrieved January 30, 2026, from [Link]
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Shaoxing University. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. [Link]
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The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation. YouTube. [Link]
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PubChem. (n.d.). 2-Chlorothiazole. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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3ASenrise. (n.d.). 1-(2-Chloro-1,3-thiazol-5-yl)ethanone, 97%. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 2-Chlorothiazole. National Center for Biotechnology Information. [Link]
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Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE SAFETY DATA SHEET. [Link]
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